2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a 4-chlorobenzoyl group at the 7th position of the benzoxazinone ring imparts specific chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the 4-chlorobenzoyl group, resulting in different chemical properties.
7-(4-Methylbenzoyl)-2H-1,4-Benzoxazin-3(4H)-one: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the 4-chlorobenzoyl group in 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- imparts unique chemical and biological properties, making it distinct from other benzoxazinones
Properties
CAS No. |
116337-63-4 |
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Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
7-(4-chlorobenzoyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H10ClNO3/c16-11-4-1-9(2-5-11)15(19)10-3-6-12-13(7-10)20-8-14(18)17-12/h1-7H,8H2,(H,17,18) |
InChI Key |
BBUISRBREJZENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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